3-(Trimethylsilyl)-1-propanol

説明

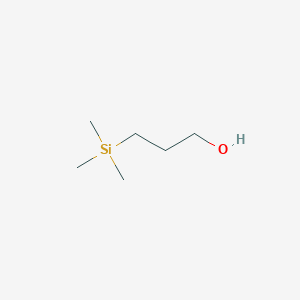

Structure

3D Structure

特性

IUPAC Name |

3-trimethylsilylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUCDHAZGAVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062710 | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-47-7 | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-(trimethylsilyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Trimethylsilyl)-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X3S2Y526B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Trimethylsilyl 1 Propanol and Its Precursors

Established Synthetic Routes for 3-(Trimethylsilyl)-1-propanol

Established methods for the synthesis of this compound primarily involve the transformation of precursors such as propargylic alcohols and the derivatization of the hydroxyl group through esterification.

Synthesis from Propargylic Alcohols

A primary route for the synthesis of this compound is through the catalytic hydrogenation of 3-(trimethylsilyl)-2-propyn-1-ol. This process involves the reduction of the carbon-carbon triple bond to a single bond. The reaction is typically carried out in the presence of a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For instance, mildly poisoned catalysts like Lindlar's catalyst are known to facilitate semi-hydrogenation to the corresponding allyl alcohol, whereas more active catalysts like platinum or palladium on a support (e.g., carbon) promote full hydrogenation to the saturated alcohol. nih.gov Iridium complexes have also been shown to be effective for the hydrogenation of propargyl alcohol in aqueous media. researchgate.net

The general transformation is depicted below:

(CH₃)₃SiC≡CCH₂OH + 2H₂ → (CH₃)₃Si(CH₂)₃OH

This method is advantageous as the starting material, 3-(trimethylsilyl)-2-propyn-1-ol, is commercially available.

Esterification Reactions Incorporating the Trimethylsilylpropyl Moiety

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form esters containing the trimethylsilylpropyl group. These reactions are fundamental in organic synthesis for the protection of hydroxyl groups or for the modification of molecular properties.

Esterification with acid anhydrides can be efficiently catalyzed by Lewis acids. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been demonstrated as a powerful catalyst for the acylation of various alcohols with acid anhydrides, offering a clean and rapid alternative to standard conditions. acs.org Other Lewis acids, such as tin(II) triflate and titanium(II) chloride triflate, have also been employed to promote esterification. tcichemicals.com

A general scheme for the esterification of this compound with an acid anhydride (B1165640) is as follows:

(CH₃)₃Si(CH₂)₃OH + (RCO)₂O → (CH₃)₃Si(CH₂)₃OCOR + RCOOH

The reaction with acyl chlorides provides an irreversible route to the corresponding esters.

| Reagent Type | Catalyst/Conditions | Product |

| Acid Anhydride | Trimethylsilyl trifluoromethanesulfonate | Ester |

| Acid Anhydride | Tin(II) triflate or Titanium(II) chloride triflate | Ester |

| Acyl Chloride | Pyridine (B92270) or other base | Ester |

Synthesis of Related Silyl (B83357) Alcohols

The synthesis of homologous ω-hydroxyalkyltrimethylsilanes, such as 4-(trimethylsilyl)-1-butanol, provides context for the synthetic strategies applicable to silyl alcohols. These related compounds are often prepared through multi-step sequences. For instance, the synthesis of 1-triazolyl-4-trimethylsilyl-2-butanol and 1-triazolyl-5-trimethylsilyl-2-pentanol derivatives has been reported, showcasing methods for constructing more complex silyl alcohols. jst.go.jp A common approach involves the reaction of a Grignard reagent derived from a protected haloalkanol with a trialkylsilyl chloride, followed by deprotection of the alcohol.

Novel and Advanced Synthetic Strategies

Recent advancements in synthetic methodology have led to the development of more sophisticated and efficient routes for the synthesis of silyl alcohols and their derivatives, with a focus on stereoselectivity and catalytic efficiency.

Exploration of Stereoselective Synthetic Pathways

While this compound is an achiral molecule, the exploration of stereoselective synthetic pathways is crucial for the synthesis of chiral analogues and derivatives that may have applications in areas such as materials science and medicinal chemistry. The development of methods for the asymmetric synthesis of chiral γ-lactams and γ-amino ketones demonstrates the feasibility of creating stereocenters at the γ-position relative to a functional group, which is analogous to the position of the hydroxyl group in chiral derivatives of this compound. nih.govresearchgate.netrsc.org For example, highly efficient methods employing direct C-H amidation using chiral hydrogen-bond-donor catalysts have been developed for the asymmetric synthesis of chiral γ-lactams. researchgate.net Such strategies could potentially be adapted for the enantioselective synthesis of γ-hydroxyalkylsilanes.

Catalytic Approaches in the Synthesis of this compound

One of the most significant catalytic approaches for the synthesis of this compound is the hydrosilylation of allyl alcohol. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allyl alcohol. Platinum-based catalysts are widely used for this transformation due to their high activity and selectivity. scirp.orgrsc.orgmdpi.com

The general reaction is:

CH₂=CHCH₂OH + HSi(CH₃)₃ → (CH₃)₃Si(CH₂)₃OH

Various platinum catalysts have been employed, with Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) and Speier's catalyst (hexachloroplatinic acid) being the most common. scirp.orgmdpi.comscirp.org The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the product. mdpi.com

| Catalyst | Description | Selectivity |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | High for β-addition |

| Speier's Catalyst | Hexachloroplatinic acid (H₂PtCl₆) | Generally good, can cause side reactions |

This catalytic route is highly atom-economical and represents an important industrial method for the production of this compound and related compounds.

Green Chemistry Principles in Synthesis Design

The synthesis of this compound and its precursors is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances chemistryjournals.net. A primary route to this compound is the hydrosilylation of allyl alcohol researchgate.net. This reaction, involving the addition of a silicon-hydride bond across a carbon-carbon double bond, can be highly atom-economical, a key principle of green chemistry.

Several strategies are employed to align the synthesis with green principles:

Catalysis: The use of efficient catalysts, such as platinum or rhodium complexes, is crucial for the hydrosilylation of allyl chloride, a related precursor synthesis nih.govresearchgate.net. Effective catalysts allow reactions to proceed under milder conditions with high selectivity and turnover numbers, reducing energy consumption and the formation of byproducts nih.gov.

Renewable Feedstocks: Green chemistry encourages the use of renewable starting materials chemistryjournals.net. The precursor, allyl alcohol, can be produced through the dehydration of C3-oxygenates like monopropylene glycol or 1,3-propanediol (B51772), which can be derived from biomass conversion processes google.com. This provides a sustainable alternative to petroleum-based feedstocks.

Alternative Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or supercritical fluids chemistryjournals.netrsc.orgnih.gov. While specific solvent-free or water-based syntheses for this compound are an area of ongoing research, the principles guide the selection away from hazardous options like benzene (B151609) or chlorinated hydrocarbons nih.gov.

Energy Efficiency: The use of microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption compared to conventional heating methods mdpi.com.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Research Finding |

|---|---|---|

| Atom Economy | Hydrosilylation of allyl alcohol is an addition reaction, maximizing the incorporation of starting materials into the final product. | The reaction adds a hydrosilane directly across a double bond, representing a highly efficient use of atoms. |

| Use of Catalysis | Transition-metal catalysts (e.g., Platinum, Rhodium) enable efficient and selective hydrosilylation reactions. | Rh(I) catalysts have shown drastically improved efficiency (TON 140,000) and selectivity (>99%) in the synthesis of related chloropropylsilanes compared to conventional Pt catalysts nih.govresearchgate.net. |

| Renewable Feedstocks | Utilizing bio-derived precursors like 1,3-propanediol to produce allyl alcohol. | Processes exist for dehydrating C3-oxygenates from biomass to produce allyl alcohol, a key precursor google.com. |

| Safer Solvents | Moving away from hazardous organic solvents towards greener alternatives like water or ionic liquids. | Green chemistry promotes using benign solvents to reduce environmental pollution from chemical processes chemistryjournals.netmdpi.com. |

Purification and Isolation Techniques for Synthetic Products

Following synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The primary methods employed are chromatography and distillation, chosen based on the physical properties of the target compound and its impurities.

Chromatographic Methods (e.g., Silica (B1680970) Gel Chromatography)

Flash column chromatography using silica gel is a prevalent and effective method for purifying silyl ethers and alcohols on a laboratory scale wikipedia.orgorgsyn.org. Silica gel, a slightly acidic stationary phase, is well-suited for separating moderately polar compounds like this compound from less polar silyl impurities or more polar contaminants rochester.edu.

The process involves packing a glass column with silica gel and eluting the crude product mixture with a solvent system (mobile phase) orgsyn.org. The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate (B1210297) thieme-connect.dewiley-vch.de. The ratio is optimized to ensure the target compound moves down the column at an appropriate rate, separating from other components. For compounds that are sensitive to acid, the silica gel can be deactivated with a base like triethylamine (B128534) rochester.eduwiley-vch.de.

Table 2: Typical Parameters for Silica Gel Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica Gel (e.g., 40-63 µm particle size) silicycle.com. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compound mixture through the column. | Hexanes/Ethyl Acetate mixtures (e.g., 15:1, 3:1) thieme-connect.de. |

| Elution Mode | The method of applying the eluent. | Isocratic (constant solvent composition) or Gradient (solvent composition is varied over time) orgsyn.org. |

| Detection | Method for identifying when the compound is eluting from the column. | Thin-Layer Chromatography (TLC) analysis of collected fractions. |

Distillation and Other Classical Purification Methods

Distillation is a powerful technique for purifying volatile liquids based on differences in their boiling points miracosta.edu. Given that this compound is a liquid with a defined boiling point, this method is highly suitable for its purification, especially on a larger scale. It is particularly effective for separating the liquid product from non-volatile impurities such as catalyst residues or salts.

Simple distillation can be used if the impurities are non-volatile miracosta.edu. If volatile impurities with boiling points close to that of the product are present, fractional distillation is required for efficient separation. The process is often performed under reduced pressure (vacuum distillation) to lower the boiling point, which prevents thermal decomposition of the compound.

Other classical techniques that may be used in the workup procedure prior to final purification include aqueous washing and extraction. The reaction mixture can be washed with water or a mild aqueous acid, like a saturated ammonium (B1175870) chloride solution, to quench the reaction and remove water-soluble impurities and excess reagents wikipedia.org.

Table 3: Physical Properties of this compound for Purification by Distillation

| Property | Value | Significance |

|---|---|---|

| Boiling Point | 111-112 °C at 96 mmHg sigmaaldrich.comsigmaaldrich.com | This is the key physical property exploited in distillation for separation from components with different boiling points. |

| Density | 0.832 g/mL at 25 °C sigmaaldrich.com | Useful for calculating mass and yield from a measured volume of the purified liquid. |

| Refractive Index | n20/D 1.428 sigmaaldrich.com | A physical constant that can be used to assess the purity of the distilled fractions. |

| Appearance | Transparent liquid alfa-chemistry.com | Visual confirmation of purity; the absence of color can indicate the removal of colored impurities. |

Chemical Reactivity and Mechanistic Investigations of 3 Trimethylsilyl 1 Propanol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 3-(trimethylsilyl)-1-propanol behaves as a typical primary alcohol, participating in a variety of well-established reactions such as esterification, etherification, oxidation, and the formation of protecting groups.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. unirioja.esyoutube.comthermofisher.com Similarly, chlorotrimethylsilane (B32843) has been shown to be an effective reagent for promoting the esterification of carboxylic acids with alcohols. unirioja.esnih.gov

Etherification, the conversion of the alcohol to an ether, can also be achieved through standard synthetic methods. For instance, in the Williamson ether synthesis, the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reactants | Product | General Conditions |

| Esterification | This compound + Carboxylic Acid | 3-(Trimethylsilyl)propyl ester | Acid catalyst (e.g., H₂SO₄) |

| Etherification | This compound + Alkyl Halide | 3-(Trimethylsilyl)propyl ether | Strong base (e.g., NaH), then alkyl halide |

Oxidation Reactions and Products

As a primary alcohol, the hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively oxidize the primary alcohol to an aldehyde, yielding 3-(trimethylsilyl)propanal . Careful control of the reaction is necessary to prevent over-oxidation.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will fully oxidize the alcohol to a carboxylic acid, resulting in the formation of 3-(trimethylsilyl)propanoic acid .

The trimethylsilyl (B98337) group is generally stable under these oxidative conditions.

| Product | Type of Oxidizing Agent | Example Reagents |

| 3-(Trimethylsilyl)propanal | Mild | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| 3-(Trimethylsilyl)propanoic acid | Strong | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) |

Formation of Protecting Groups (e.g., Trialkylsilyl Ethers)

In multi-step syntheses, it is often necessary to temporarily "mask" the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. study.com The hydroxyl group of this compound can itself be protected, most commonly by conversion to a different silyl (B83357) ether.

This is achieved by reacting the alcohol with a trialkylsilyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a weak base like triethylamine (B128534) or pyridine (B92270). study.com This reaction forms a bulky and non-reactive trialkylsilyl ether, which is stable to a wide range of reaction conditions that would otherwise affect a free hydroxyl group. wikipedia.org

The formation of a silyl ether proceeds through a nucleophilic substitution mechanism at the silicon atom, often described as an Sₙ2-like process (SN2-Si). study.com The key steps are:

The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the trialkylsilyl chloride.

This attack leads to the departure of the chloride ion, which is a good leaving group. study.com

Although the silicon atom is bonded to three alkyl groups (making it a tertiary center), this reaction is possible because the silicon atom is larger than a carbon atom. The resulting longer silicon-carbon bonds reduce the steric hindrance around the silicon center, making it accessible to the incoming nucleophile. study.com The presence of a base facilitates the reaction by deprotonating the alcohol or scavenging the HCl produced. study.com

A crucial feature of silyl ethers as protecting groups is that they can be easily removed under specific conditions to regenerate the original hydroxyl group. study.com Deprotection is typically accomplished in one of two ways:

Acidic Conditions : Treatment with an aqueous acid can hydrolyze the silyl ether, returning the alcohol.

Fluoride (B91410) Ion Sources : This is the most common and selective method for cleaving silicon-oxygen bonds. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective. The high affinity of silicon for fluoride, due to the formation of the very strong Si-F bond, is the driving force for this reaction. study.com

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group is generally characterized by its chemical inertness. wikipedia.org However, the carbon-silicon (C-Si) bond can undergo specific reactions, allowing the TMS group to be used as a synthetic handle.

One of the most significant reactions of alkylsilanes is the Fleming-Tamao oxidation . This reaction converts a carbon-silicon bond into a carbon-oxygen bond, effectively transforming the silyl group into a hydroxyl group. organic-chemistry.orgjk-sci.comwikipedia.orgsynarchive.com The process is stereospecific, with the configuration of the carbon atom attached to the silicon being retained. jk-sci.comwikipedia.org This allows the TMS group in a molecule like this compound to serve as a "masked" hydroxyl group, which could be revealed at a later synthetic stage to produce 1,3-propanediol (B51772).

Another key reaction is protodesilylation , where the C-Si bond is cleaved by a proton source, replacing the trimethylsilyl group with a hydrogen atom. organic-chemistry.org This can be achieved under acidic conditions or with base catalysis. organic-chemistry.orgrsc.org For this compound, this reaction would yield 1-propanol (B7761284).

| Reaction Name | Reagents | Product of Reaction with this compound |

| Fleming-Tamao Oxidation | Peracid or Hydrogen Peroxide, often with fluoride activation | 1,3-Propanediol |

| Protodesilylation | Acid (e.g., H⁺) or Base (e.g., KOTMS in wet DMSO) | 1-Propanol |

Si-C Bond Reactivity in Organic Transformations

The silicon-carbon (Si-C) bond in this compound, while generally stable, can be selectively cleaved under specific conditions, a characteristic that is harnessed in various organic transformations. The reactivity of the Si-C bond is influenced by the nature of the reagents and the reaction conditions. Electrophilic cleavage is a common pathway for the scission of Si-C bonds. For instance, in the presence of a strong acid, the bond can be protonated, leading to the departure of the trimethylsilyl group.

The stability of the Si-C bond is also a key factor in directing the outcome of certain reactions. In many synthetic applications involving this compound, the Si-C bond remains intact, allowing for transformations at other parts of the molecule. This stability is crucial for its use as a protecting group or as a directing group in various synthetic strategies.

Silicon-Controlled Rearrangements (e.g., Krief-Reich reaction analogs)

A significant aspect of the reactivity of derivatives of this compound is the ability of the silicon group to control the pathway of certain rearrangements. A notable example is observed in the reactions of β-seleno-γ-silyl alcohols, which can be synthesized from this compound. These compounds exhibit a competitive reactivity between a silicon-controlled rearrangement and a Krief-Reich type reaction.

The silicon-controlled rearrangement leads to the stereoselective formation of terminally-substituted allylsilanes. This process highlights the influence of the silyl group in directing the migration of adjacent groups and the formation of a new carbon-carbon double bond. The alternative pathway, analogous to the Krief-Reich reaction, would lead to a different set of products. The reaction conditions can often be tuned to favor one pathway over the other, showcasing the synthetic versatility imparted by the silyl group.

Desilylation Reactions

The removal of the trimethylsilyl group, or desilylation, is a fundamental reaction of this compound and its derivatives. This process is typically achieved under either acidic or fluoride-mediated conditions.

Acid-Catalyzed Desilylation: In the presence of a protic acid, the Si-C bond can be cleaved. The mechanism involves the protonation of the carbon atom attached to the silicon, making the trimethylsilyl group a better leaving group. The reaction proceeds to yield the corresponding desilylated alcohol.

Fluoride-Mediated Desilylation: Fluoride ions exhibit a high affinity for silicon, making fluoride sources such as tetrabutylammonium fluoride (TBAF) highly effective reagents for desilylation. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then breaks down, cleaving the Si-C bond and releasing the desilylated product. The driving force for this reaction is the formation of the very strong Si-F bond.

| Desilylation Method | Reagent | General Conditions | Product |

| Acid-Catalyzed | H⁺ (e.g., HCl, H₂SO₄) | Aqueous or alcoholic solvent | 1-Propanol |

| Fluoride-Mediated | F⁻ (e.g., TBAF, HF) | Anhydrous organic solvent (e.g., THF) | 1-Propanol |

Reactions Involving the Carbon Chain

Chain Extension and Functionalization

This compound can serve as a precursor for chain extension and functionalization, primarily through reactions involving its hydroxyl group. One significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).

In the ATRP of monomers like styrene, the hydroxyl group of this compound can be converted into an ATRP initiator by reaction with a suitable agent, such as 2-bromoisobutyryl bromide. This functionalized initiator then participates in the controlled polymerization of styrene, leading to the formation of telechelic oligomers. These oligomers possess a trimethylsilyl group at one end and a reactive halogen at the other, allowing for further functionalization and the creation of more complex macromolecular architectures.

Reactions at the Terminal Propyl Group

The primary hydroxyl group at the terminus of the propyl chain is a key site for various chemical transformations. Standard alcohol reactions can be readily performed on this compound, with the trimethylsilyl group often remaining inert under these conditions.

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or carboxylic acids under appropriate conditions. For example, the reaction with an acyl chloride in the presence of a base like pyridine proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding ester.

| Reactant | Reagent | Base | Product |

| This compound | Acetyl Chloride | Pyridine | 3-(Trimethylsilyl)propyl acetate (B1210297) |

| This compound | Benzoyl Chloride | Pyridine | 3-(Trimethylsilyl)propyl benzoate |

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(trimethylsilyl)propanal, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid, 3-(trimethylsilyl)propanoic acid, can be achieved with stronger oxidizing agents.

Mechanistic Studies of Key Reactions

Mechanistic studies of the reactions of this compound and its derivatives provide valuable insights into the role of the silicon atom in influencing reactivity and selectivity.

In silicon-controlled rearrangements , the mechanism is believed to involve the formation of a β-silyl carbocation intermediate. The presence of the silicon atom stabilizes the positive charge through hyperconjugation, directing the subsequent rearrangement to afford the observed allylsilane product with high stereoselectivity.

The mechanism of fluoride-mediated desilylation is well-established and proceeds through a hypervalent silicon species. The nucleophilic attack of the fluoride ion on the silicon center forms a trigonal bipyramidal intermediate. The apical positions are typically occupied by the most electronegative substituents, facilitating the cleavage of the weaker Si-C bond.

In ATRP initiated by a this compound derivative , the mechanism follows the general principles of controlled radical polymerization. The initiator is activated by a transition metal complex, generating a radical that propagates by adding to monomer units. The trimethylsilyl group is a spectator in this process, but its presence in the final polymer provides a handle for further modifications or for influencing the material's properties.

The esterification of the terminal hydroxyl group with an acyl chloride follows a nucleophilic addition-elimination pathway. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to yield the final ester product. The base serves to neutralize the HCl produced during the reaction.

Transition State Analysis

The transition state is a critical concept in chemical kinetics, representing a transient molecular configuration of highest potential energy along a reaction coordinate. masterorganicchemistry.com The analysis of this state is paramount to understanding the rate of a chemical reaction. According to transition state theory (TST), the rate of a reaction is dependent on the concentration of the activated complex, which is the ensemble of molecules at the transition state, in quasi-equilibrium with the reactants. wikipedia.org

The structure of the transition state for a reaction involving this compound, such as its dehydration or oxidation, would feature partially formed and partially broken bonds. libretexts.org For instance, in an acid-catalyzed dehydration to form an alkene, the transition state would involve the protonated alcohol with a weakened carbon-oxygen bond and an incipient double bond between the alpha and beta carbons. The energy required to reach this state is the activation energy (Ea), a key determinant of the reaction rate. solubilityofthings.com

Key parameters of a transition state that are typically investigated include its geometry, energy, and vibrational frequencies. These are often probed using computational methods, as the fleeting nature of the transition state (lifetimes are in the femtosecond range) makes direct experimental observation exceptionally challenging. masterorganicchemistry.com By modeling the potential energy surface, chemists can predict the most favorable reaction pathway. wikipedia.org

Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction of an Alcohol This table presents hypothetical data to illustrate the concepts of transition state analysis, as specific data for this compound is not readily available.

| Parameter | Dehydration (E1-like) | Oxidation (Chromic Acid) |

| Geometry | Elongated C-OH2+ bond; partial C=C bond | Formation of a chromate (B82759) ester intermediate; C-H bond elongation at the carbinol carbon |

| Activation Energy (Ea) | High, requires acid catalysis | Moderate, depends on oxidant strength |

| Key Vibrational Mode | Imaginary frequency corresponding to C-O bond cleavage and C-H bond bending | Imaginary frequency corresponding to C-H bond breaking |

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and providing evidence for the structure of the transition state. libretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH) at the same atomic position. wikipedia.org For reactions involving this compound, substituting hydrogen with deuterium (B1214612) (D) is a common approach.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For example, in the oxidation of this compound, if the cleavage of the C-H bond on the alcohol-bearing carbon is the slowest step, a significant PKIE (typically kH/kD > 2) would be expected. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs. For instance, in a nucleophilic substitution reaction at the carbon bearing the hydroxyl group, an α-secondary KIE can help distinguish between SN1 and SN2 mechanisms. An SN1 reaction, which proceeds through an sp2-hybridized carbocation intermediate, typically shows a kH/kD > 1, whereas an SN2 reaction with its sp2-like transition state also shows a kH/kD > 1, but the magnitude can differ. wikipedia.org

Table 2: Expected Kinetic Isotope Effects for Hypothetical Reactions of Alcohols This table is for illustrative purposes to demonstrate how KIEs can be used to probe reaction mechanisms, in the absence of specific data for this compound.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| E2 Elimination | β-Hydrogen | ~3-8 | C-H bond breaking in the rate-determining step. princeton.edu |

| E1 Elimination | β-Hydrogen | ~1.0-1.2 | C-H bond is not broken in the rate-determining step. princeton.edu |

| SN1 Nucleophilic Substitution | α-Hydrogen | ~1.1-1.25 | sp3 to sp2 rehybridization in the transition state. wikipedia.org |

| SN2 Nucleophilic Substitution | α-Hydrogen | ~0.95-1.05 | Crowded transition state with sp2 character. wikipedia.org |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for the detailed investigation of reaction mechanisms. acs.org Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or higher-level ab initio methods like Coupled Cluster (CCSD(T)), can be used to model the potential energy surface of a reaction involving this compound. ornl.gov

These computational approaches allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. ornl.gov For example, in studying the reaction of an alcohol with a hydroxyl radical, computational methods can identify different pathways, such as hydrogen abstraction from various sites or radical addition to a double bond if present. acs.orgmdpi.com

For reactions of alcohols, theoretical studies have been used to investigate mechanisms of dehydration, dehydrogenation, and condensation. ornl.gov These studies can predict reaction barriers (activation energies) and reaction enthalpies, providing a quantitative understanding of the kinetics and thermodynamics of the process. For instance, calculations on the ethanol-to-butanol upgrading reaction over MgO have been used to propose distinct reaction routes that are favored at different temperatures. acs.org Similarly, computational studies on the reactions of peroxy radicals with alcohols have elucidated the mechanisms of atmospheric chemistry. nih.gov

Table 3: Common Computational Methods in Mechanistic Studies of Alcohol Reactions This table provides an overview of computational approaches that could be applied to study the reactivity of this compound.

| Method | Level of Theory | Information Obtained |

| Geometry Optimization | DFT (e.g., M06-2X/6-311++G(d,p)) | Equilibrium geometries of reactants, products, and intermediates. mdpi.com |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Geometry of the transition state. |

| Frequency Calculation | DFT (same as optimization) | Characterization of stationary points (0 imaginary frequencies for minima, 1 for transition states); zero-point vibrational energies. |

| Single-Point Energy Calculation | CCSD(T) with a large basis set | Highly accurate electronic energies for optimized geometries to refine reaction barriers and enthalpies. ornl.gov |

| Intrinsic Reaction Coordinate (IRC) | DFT | Confirmation that a transition state connects the correct reactants and products. mdpi.com |

Applications of 3 Trimethylsilyl 1 Propanol in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual functionality of 3-(Trimethylsilyl)-1-propanol makes it an important intermediate in the synthesis of intricate molecular structures.

The trimethylsilyl (B98337) (TMS) group is a functional group in organic chemistry characterized by its chemical inertness and significant molecular volume. wikipedia.org Compounds incorporating the trimethylsilyl moiety are not typically found in nature but have wide-ranging applications in chemical synthesis. wikipedia.org this compound serves as a key reagent for introducing the trimethylsilylpropyl moiety into molecules. The hydroxyl end of the molecule can undergo reactions typical of primary alcohols, such as esterification or etherification, thereby attaching the silicon-containing fragment to a larger molecular framework. The TMS group can act as a bulky ersatz proton, and its presence can lead to steric effects that help in the isolation of otherwise reactive molecules. wikipedia.org The introduction of this group can also alter the physical properties of the parent compound, for instance, by reducing intermolecular forces and increasing volatility. wikipedia.org

This compound is utilized as a starting material for the creation of more complex, multifunctional reagents. A notable application is in the preparation of β-seleno-γ-silyl alcohols. alfa-chemistry.comsigmaaldrich.comscientificlabs.ie This transformation highlights its role as a precursor, where its initial structure is modified to generate a new compound with multiple reactive centers, which can then be used in subsequent, more complex synthetic steps. alfa-chemistry.com Its utility extends to being a precursor for compounds like 3-methylamino-1-phenyl-1-propanol, which is an intermediate in the synthesis of fluoxetine. google.com

Polymer Chemistry and Materials Science Applications

In the fields of polymer chemistry and materials science, this compound is employed for creating specialized polymers and modifying material surfaces.

A significant application of this compound is in the synthesis of telechelic oligomers through Atom Transfer Radical Polymerization (ATRP) of styrene. alfa-chemistry.comsigmaaldrich.comscientificlabs.iesigmaaldrich.com ATRP is a controlled polymerization technique that allows for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

In this process, the hydroxyl group of this compound is first converted into an ATRP initiator. This is typically achieved by reacting it with a compound such as 2-bromoisobutyryl bromide. The resulting molecule can then initiate the polymerization of styrene. The polymerization proceeds with the trimethylsilyl group at one end of the growing polymer chain and a halogen (e.g., bromine) at the other. The resulting α-trimethylsilyl, ω-bromo-terminated polystyrene is a telechelic oligomer, meaning it has functional groups at both ends of the chain. These functional end-groups can be used for further reactions, such as chain extension or grafting onto other structures.

| ATRP of Styrene - Research Findings | |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique. sigmaaldrich.com |

| Initiator Source | This compound can be functionalized to create an ATRP initiator. alfa-chemistry.comsigmaaldrich.com |

| Monomer | Styrene is a common monomer used in ATRP to produce polystyrene. cmu.edumdpi.comresearchgate.net |

| Resulting Polymer | The process yields telechelic oligomers of polystyrene with a trimethylsilyl group at one terminus. sigmaaldrich.com |

| Significance | This method allows for precise control over polymer architecture, including molecular weight and end-group functionality. sigmaaldrich.comresearchgate.net |

The introduction of silicon-containing groups, such as the trimethylsilyl group from this compound, into polymeric structures can significantly influence their properties. For instance, poly[1-(trimethylsilyl)-1-propyne] (PTMSP), a related silicon-containing polymer, is known for its exceptionally high gas permeability, which is attributed to its high free volume. researchgate.netmdpi.com While not directly synthesized from this compound, PTMSP exemplifies the unique characteristics that silicon moieties can impart to a polymer backbone. researchgate.net The integration of such functionalities can lead to materials with enhanced thermal stability, altered solubility, and unique morphological characteristics. researchgate.net The telechelic oligomers produced via ATRP can also serve as macroinitiators for the synthesis of more complex architectures like block copolymers.

This compound can be used to modify the surfaces of various materials. alfa-chemistry.com The hydroxyl group can form a covalent bond with a surface (e.g., silica (B1680970) or metal oxides), while the hydrocarbon chain and the terminal trimethylsilyl group form a new outer layer. This surface modification can alter properties such as hydrophobicity and chemical reactivity. The bulky and non-polar nature of the trimethylsilyl group can create a water-repellent surface. Furthermore, this molecule can act as a linker in the creation of hybrid organic-inorganic materials, bridging an inorganic substrate with an organic polymer or other functional layers. Research has also explored novel hydrocarbon surfactants, termed trimethylsilyl hedgehogs, which feature silicon in their tails and demonstrate unique surface properties. sigmaaldrich.com

Role in the Synthesis of Beta-Seleno-Gamma-Silyl Alcohols

This compound serves as a key starting material in the preparation of β-seleno-γ-silyl alcohols. sigmaaldrich.com This synthetic application highlights the utility of the compound's bifunctional nature, possessing both a hydroxyl group capable of further reaction and a stable trimethylsilyl group that is carried through the synthetic route. Organoselenium compounds, in general, are valuable intermediates in organic synthesis, utilized for introducing functional groups and constructing complex molecules. nih.govcardiff.ac.uk The synthesis of molecules containing both silicon and selenium moieties, such as β-seleno-γ-silyl alcohols, leverages the unique chemical properties of both heteroatoms to create versatile building blocks for more complex chemical structures.

Derivatization in Analytical Chemistry

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a crucial step to modify an analyte to enhance its suitability for analysis. Silylation, the introduction of a silyl (B83357) group like trimethylsilyl (TMS), is a widespread technique used to increase the volatility and thermal stability of compounds that are otherwise difficult to analyze. nih.gov This process involves replacing active hydrogen atoms in polar functional groups with a nonpolar TMS group, thereby reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte.

Gas chromatography (GC) is a powerful analytical technique that requires analytes to be volatile and thermally stable. nih.gov Many biologically and chemically significant molecules, such as metabolites, contain polar functional groups that render them non-volatile. Trimethylsilyl (TMS) derivatization is a cornerstone of sample preparation for GC-based metabolic profiling, converting non-volatile metabolites into derivatives that can be readily analyzed. nih.govmdpi.com

The process chemically modifies the analyte by replacing active hydrogens on polar functional groups with a TMS group. youtube.com This derivatization significantly increases the volatility of the compounds, allowing for their separation and detection by GC. youtube.com The reaction is effective for a wide range of functional groups, making it a versatile tool in the analysis of complex biological samples. nih.govthermofisher.cn

Table 1: Functional Groups Amenable to Trimethylsilylation for GC Analysis

| Functional Group | Original Compound Class | Resulting Derivative |

|---|---|---|

| Hydroxyl (-OH) | Alcohols, Sugars, Steroids | TMS Ether |

| Carboxyl (-COOH) | Carboxylic Acids, Amino Acids | TMS Ester |

| Amine (-NH₂) | Amines, Amino Acids | TMS Amine |

| Thiol (-SH) | Thiols | TMS Thioether |

| Phosphate (-OPO₃H₂) | Sugar Phosphates, Nucleotides | TMS Phosphate Ester |

When coupled with gas chromatography, mass spectrometry (GC-MS) is a primary tool for identifying and quantifying volatile compounds. Derivatization with trimethylsilyl groups provides significant advantages for MS analysis. researchgate.net TMS derivatives are known to produce predictable and characteristic fragmentation patterns upon electron ionization. nih.govsci-hub.se

The analysis of these fragmentation patterns allows for the structural elucidation of the original molecule. nih.gov The presence of the TMS group often directs fragmentation, leading to the formation of specific, high-intensity fragment ions that are diagnostic for certain structural features or compound classes. researchgate.netsci-hub.se For instance, the ion at a mass-to-charge ratio (m/z) of 73 is a common indicator of a TMS group, while other ions can be characteristic of specific derivatized molecules like sugars or amino acids. researchgate.netresearchgate.net This predictability is crucial for identifying compounds in complex mixtures by matching their mass spectra to spectral libraries. sci-hub.se

Table 2: Common Diagnostic Fragment Ions in Mass Spectra of TMS Derivatives

| Mass-to-Charge (m/z) | Ion Structure/Composition | Significance |

|---|---|---|

| 73 | [Si(CH₃)₃]⁺ | Ubiquitous fragment indicating a TMS group. |

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | Common rearrangement ion in multi-silylated compounds. sci-hub.se |

| 204 | Characteristic fragment for TMS-derivatized monosaccharides. researchgate.netresearchgate.net | |

| 217 | Characteristic fragment for TMS-derivatized monosaccharides and sugar alcohols. researchgate.net | |

| 361 | Abundant fragment from TMS-derivatized disaccharides, resulting from cleavage at the glycosidic bond. researchgate.netfao.org |

Potential Applications in Medicinal Chemistry and Pharmaceutical Intermediates

The hydroxyl functional group is a nearly ubiquitous feature in compounds of pharmaceutical interest, including nucleosides, steroids, and other natural products. mdpi.com The strategic modification of these hydroxyl groups is a cornerstone of medicinal chemistry. One common strategy is the formation of silyl ethers, which can act as protecting groups during multi-step syntheses or be incorporated into the final molecule to modify its properties. mdpi.comwikipedia.org

The introduction of organosilicon groups into drug candidates can alter their physicochemical properties, such as lipophilicity, which in turn can influence their biological activity and pharmacokinetic profile. acs.org Silyl ethers themselves have been investigated as bioactive molecules. For example, silylated derivatives of β-aminoethanols have shown anti-tumor activity. rsc.org While direct applications of this compound as a pharmaceutical intermediate are not extensively documented in the search results, its structure as a functionalized alcohol makes it a relevant example of the types of building blocks used in the broader field of medicinal chemistry. The synthesis of optically active alcohols is a significant challenge and a key focus in the preparation of many pharmaceutical intermediates. sumitomo-chem.co.jp

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 3-(Trimethylsilyl)-1-propanol, offering precise insights into its atomic framework.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays four distinct signals corresponding to the different proton environments in the molecule. The trimethylsilyl (B98337) group's nine equivalent protons give rise to a sharp singlet at approximately 0.0 ppm. The protons on the propyl chain appear as multiplets due to spin-spin coupling. The methylene (B1212753) group adjacent to the silicon atom (C3) resonates around 0.5-0.6 ppm, the central methylene group (C2) appears at about 1.5-1.6 ppm, and the methylene group attached to the hydroxyl group (C1) is observed further downfield at approximately 3.6-3.7 ppm. A broad singlet corresponding to the hydroxyl proton is also present, though its chemical shift can vary with concentration and temperature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₃Si- | ~0.0 | Singlet | 9H |

| -Si-CH₂- (C3) | ~0.5-0.6 | Multiplet | 2H |

| -CH₂- (C2) | ~1.5-1.6 | Multiplet | 2H |

| -CH₂-OH (C1) | ~3.6-3.7 | Multiplet | 2H |

The proton-decoupled ¹³C NMR spectrum of this compound exhibits four signals, confirming the presence of four unique carbon environments. The carbon atoms of the trimethylsilyl group appear as a single peak at approximately -2.0 ppm. The carbons of the propyl chain show distinct signals: the carbon atom bonded to the silicon (C3) is found at around 11.5 ppm, the central carbon (C2) at about 29.5 ppm, and the carbon bearing the hydroxyl group (C1) is the most deshielded, appearing at approximately 65.5 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| (CH₃)₃Si- | ~ -2.0 |

| -Si-CH₂- (C3) | ~ 11.5 |

| -CH₂- (C2) | ~ 29.5 |

²⁹Si NMR spectroscopy is a powerful tool for analyzing organosilicon compounds. For this compound, the ²⁹Si NMR spectrum shows a single resonance, confirming the presence of one silicon environment. The chemical shift for the trimethylsilyl group in this molecule is typically observed in the range of +2 to +3 ppm relative to the standard tetramethylsilane (B1202638) (TMS). This chemical shift is characteristic of a silicon atom in an alkylsilane that is not directly bonded to an electronegative atom.

The combined data from ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides a complete picture of the molecular structure of this compound. The ¹H NMR integration values (9H, 2H, 2H, 2H, 1H) are consistent with the number of protons in each distinct chemical environment. The multiplicities of the signals for the propyl chain protons confirm their connectivity. The four distinct signals in the ¹³C NMR spectrum match the four unique carbon environments in the proposed structure. The single peak in the ²⁹Si NMR spectrum confirms the single silicon atom. Together, these data unambiguously support the structure of 3-(trimethylsilyl)propan-1-ol. Conformational analysis suggests that the propyl chain is flexible, allowing for free rotation around the carbon-carbon and carbon-silicon single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 132 due to its instability. However, a peak corresponding to the loss of a methyl group ([M-15]⁺) is often observed at m/z 117.

The fragmentation pattern is dominated by cleavage characteristic of trimethylsilyl ethers. The most abundant fragment is often the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a strong signal at m/z 73. Another significant fragment is observed at m/z 75, corresponding to the [(CH₃)₂SiOH]⁺ ion, which is formed through a rearrangement process. Other smaller fragments resulting from the cleavage of the propyl chain are also present.

Table 3: Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 117 | [M - CH₃]⁺ | Loss of a methyl group |

| 75 | [(CH₃)₂SiOH]⁺ | Characteristic rearrangement fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. nih.govwikipedia.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. nih.gov This "soft" nature of ESI ensures that the molecular ion, or more commonly a pseudomolecular ion, is typically observed with high abundance. wikipedia.org

For this compound, which is a polar alcohol, ESI-MS would be expected to produce protonated molecules [M+H]⁺ in the positive ion mode. Adduct formation with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common. The analysis of trimethylsilyl (TMS) derivatives by ESI-MS can sometimes be complex, as the TMS group may undergo hydrolysis back to the native polar analyte within the ESI source. researchgate.netnih.gov However, for a stable compound like this compound, direct analysis is feasible.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [C₆H₁₆OSi + H]⁺ | 133.11 |

| Sodium Adduct | [C₆H₁₆OSi + Na]⁺ | 155.09 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, ions of a particular mass-to-charge (m/z) ratio, such as the protonated molecule of this compound ([M+H]⁺), are selected in the first stage of mass analysis. wikipedia.org These selected ions are then subjected to fragmentation, typically through collision-induced dissociation (CID), where they collide with an inert gas like argon or helium. unt.edu The resulting fragment ions are then analyzed in a second stage of mass spectrometry. youtube.com

The fragmentation pathways of trimethylsilyl derivatives are well-characterized. nih.govresearchgate.net For this compound, key fragmentation processes would involve cleavage of the Si-C and C-C bonds. Characteristic fragment ions would include the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73 and losses of neutral molecules such as methane (B114726) (CH₄) or water (H₂O) from the precursor ion. Analyzing these fragmentation patterns provides unambiguous structural confirmation. nih.gov

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 133.11 | 115.09 | H₂O | Ion from dehydration |

| 133.11 | 75.06 | C₃H₆O | [ (CH₃)₃SiH ]⁺ |

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS)

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) is an advanced analytical technique that serves as an alternative to conventional matrix-assisted laser desorption/ionization (MALDI). NALDI is particularly advantageous for the analysis of small molecules (<700 Da) because it avoids the use of organic matrices, which often produce interfering background signals in the low-mass region. nih.govmdpi.com

In NALDI, the analyte is deposited onto a surface coated with nanoparticles, such as gold or metal oxides. dntb.gov.uaicm.edu.pl These nanoparticles efficiently absorb energy from a laser pulse, leading to the rapid heating and desorption of the analyte molecules. The nanoparticles also facilitate the ionization of the analyte, resulting in a simplified mass spectrum with minimal background noise. researchgate.net This technique would be highly suitable for the analysis of this compound, offering high sensitivity and clean spectra, thereby improving detection limits and simplifying data interpretation. nih.govmdpi.com

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptional performance, offering the highest mass resolving power and mass accuracy among all mass spectrometry techniques. wikipedia.orgresearchgate.net In FT-ICR-MS, ions are trapped in a Penning trap by a strong, uniform magnetic field. wikipedia.org The cyclotron frequency of an ion's circular path in this field is inversely proportional to its m/z ratio. By measuring these frequencies with high precision, the m/z values can be determined with an accuracy in the parts-per-billion (ppb) range. nih.gov

This ultra-high mass accuracy allows for the unambiguous determination of the elemental formula of an analyte from its exact mass. researchgate.net For this compound (C₆H₁₆OSi), FT-ICR-MS can distinguish its molecular formula from other potential isobaric (same nominal mass) or isomeric compounds with extreme confidence, which is crucial for definitive identification in complex samples without chromatographic separation. researchgate.netnih.gov

Table 3: High-Resolution Mass Analysis of this compound

| Elemental Formula | Exact Mass (Da) | Mass Difference from C₆H₁₆OSi (mDa) |

|---|---|---|

| C₆H₁₆OSi | 132.0970 | 0.00 |

| C₇H₁₆O₂ | 132.1150 | +18.00 |

| C₈H₂₀O | 132.1514 | +54.40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique IR spectrum.

Vibrational Analysis of Key Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the trimethylsilyl (-Si(CH₃)₃) group, and the propyl (-CH₂CH₂CH₂-) chain.

O-H Stretch: A prominent and broad absorption band is observed in the region of 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info

C-H Stretch: Strong absorption peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl chain and the methyl groups of the trimethylsilyl moiety.

Si-C Stretch: The presence of the trimethylsilyl group is confirmed by characteristic Si-C stretching and bending vibrations. A strong peak around 1250 cm⁻¹ is typically assigned to the symmetric deformation (umbrella mode) of the Si-(CH₃)₃ group, while absorptions around 840 cm⁻¹ and 750 cm⁻¹ are due to Si-C stretching and rocking vibrations.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol group gives rise to a strong absorption band typically found in the 1050–1150 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Alcohol (-OH) |

| ~2950-2870 | C-H stretch | Alkyl (-CH₃, -CH₂-) |

| ~1250 | Si-CH₃ symmetric deformation | Trimethylsilyl (-Si(CH₃)₃) |

| ~1060 | C-O stretch | Primary Alcohol (C-OH) |

Advanced Chromatographic Separations

Chromatography is essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. The choice of technique depends on the volatility and polarity of the compound.

Given its moderate boiling point and thermal stability, Gas Chromatography (GC) is a highly effective technique for the analysis of this compound. The compound can be separated from other components based on its boiling point and its interactions with the stationary phase of the GC column. A range of capillary columns with different polarities, from nonpolar (e.g., polydimethylsiloxane) to polar (e.g., polyethylene (B3416737) glycol), can be employed to achieve optimal separation. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and definitive identification based on retention time and mass spectrum. Studies on related compounds like poly(1-trimethylsilyl-1-propyne) have demonstrated the utility of GC in analyzing silyl-containing materials. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be used, particularly in reversed-phase mode with a C18 column. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Since this compound lacks a strong chromophore, detection can be achieved using a universal detector such as a Refractive Index Detector (RID) or by coupling the HPLC system to a mass spectrometer (LC-MS). The presence of an organic modifier like 1-propanol (B7761284) can be used to adjust retention and separation in some chromatographic systems. mdpi.com

Other Spectroscopic and Analytical Methods

Raman spectroscopy provides detailed information about molecular vibrations and is a valuable tool for characterizing the structure of this compound. spectrabase.com The spectrum reveals distinct peaks corresponding to the vibrations of its different functional groups. The assignments for these vibrational modes can be made based on established frequency ranges for similar organosilicon compounds. nih.govjkps.or.krspectroscopyonline.com

Key vibrational modes include the stretching and bending of C-H bonds in the methyl and propyl groups, the characteristic vibrations of the silicon-carbon (Si-C) bonds, and the vibrations of the C-O and O-H bonds of the alcohol moiety. nih.gov

Interactive Data Table: Key Raman Peaks for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~2950 - 2850 | C-H Stretching | -CH₃, -CH₂- |

| ~1460 | C-H Bending (Scissoring/Deformation) | -CH₃, -CH₂- |

| ~1050 | C-O Stretching | C-OH |

| ~860 | Si-C Stretching (Symmetric) | -Si(CH₃)₃ |

| ~690 | Si-C Stretching (Asymmetric) | -Si(CH₃)₃ |

| ~880 | Si-OH Bending | Si-OH in related silanols |

Note: Peak positions are approximate and based on characteristic frequencies of the functional groups. The Si-OH bending assignment is based on data from related silanol (B1196071) compounds. nih.gov

As this compound is a liquid at room temperature, X-ray crystallography to determine its solid-state structure requires the formation of a suitable crystalline derivative. Metal alkoxides are often crystalline solids. The lithium salt of this compound, lithium 3-(trimethylsilyl)propoxide, can be synthesized by deprotonating the alcohol with an organolithium reagent such as n-butyllithium.

While the specific crystal structure for lithium 3-(trimethylsilyl)propoxide is not prominently reported, the structures of related lithium organosilicon compounds are well-characterized. For example, (trimethylsilyl)methyllithium (B167594) crystallizes as a hexamer, [LiCH₂TMS]₆, forming a hexagonal prismatic core. wikipedia.org Similarly, lithium bis(trimethylsilyl)amide is known to form a cyclic trimer in the solid state. wikipedia.org These structures are aggregates held together by coordinative bonds between lithium atoms and the anionic centers, forming stable cage-like or polymeric arrangements.

Based on these precedents, it is highly probable that lithium 3-(trimethylsilyl)propoxide would also form a crystalline aggregate, such as a tetramer or hexamer, in the solid state. The structure would consist of a central core of alternating lithium and oxygen atoms (a Li-O cubane (B1203433) or prism), with the bulky 3-(trimethylsilyl)propyl groups extending outward from the core. Such a study would provide precise data on Li-O bond lengths, bond angles, and the supramolecular packing of the aggregates in the crystal lattice.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Trimethylsilyl)-1-propanol, DFT calculations are instrumental in determining its optimal geometry, analyzing its electronic properties, and predicting its spectroscopic signatures. While specific DFT studies on this exact molecule are not extensively published, the methodology allows for a robust theoretical characterization.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT seeks to find the lowest energy conformation of the molecule. nih.govgoogle.comyoutube.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. For this compound, the key degrees of freedom include the rotation around the Si-C and C-C single bonds of the propyl chain. The optimization would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost. youtube.com

The resulting optimized geometry provides precise data on the molecule's three-dimensional structure.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Optimization

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-Si | ~1.88 Å | |

| C-C (propyl) | ~1.54 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angles | ||

| C-Si-C | ~109.5° | |

| Si-C-C | ~112° | |

| C-C-O | ~110° | |

| Dihedral Angle | Si-C-C-C | ~180° (anti) |

Note: These are typical values for similar structures and represent what a standard DFT calculation would likely predict.

Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The electron-donating nature of the trimethylsilyl (B98337) group is expected to raise the energy of the HOMO, potentially increasing the reactivity of the molecule at the hydroxyl end.

Prediction of Spectroscopic Properties

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netnih.govmdpi.com Predictions for ¹H, ¹³C, and ²⁹Si NMR spectra can be made. The calculated shifts for the protons and carbons in this compound would be referenced against a computed Tetramethylsilane (B1202638) (TMS) standard to align with experimental scales. youtube.com

Infrared (IR) Spectroscopy: DFT calculations can also determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Key predicted vibrations would include the O-H stretch, C-H stretches of the propyl and methyl groups, and Si-C stretches.

Table 2: Comparison of Typical Experimental and Hypothetical DFT-Predicted Spectroscopic Data

| Spectrum | Nucleus/Vibration | Typical Experimental Shift/Frequency | Predicted Shift/Frequency (Hypothetical) |

|---|---|---|---|

| ¹H NMR | -CH₃ (Si) | ~0.0 ppm | ~0.0 ppm (referenced) |

| -CH₂- (Si) | ~0.5 ppm | ~0.5 ppm | |

| -CH₂- (adjacent to O) | ~3.6 ppm | ~3.6 ppm | |

| -OH | Variable | Variable | |

| ¹³C NMR | -CH₃ (Si) | ~ -2.0 ppm | ~ -2.0 ppm |

| -CH₂- (Si) | ~12.0 ppm | ~12.0 ppm | |

| -CH₂- (adjacent to O) | ~65.0 ppm | ~65.0 ppm | |

| IR Freq. | O-H Stretch | ~3300 cm⁻¹ | ~3350 cm⁻¹ (scaled) |

| C-H Stretch | ~2850-2960 cm⁻¹ | ~2900-3000 cm⁻¹ (scaled) | |

| Si-C Stretch | ~1250, 840 cm⁻¹ | ~1260, 850 cm⁻¹ (scaled) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.orgescholarship.orgacs.org An MD simulation for this compound would involve defining a force field—a set of parameters and equations that describe the potential energy of the system—and then solving Newton's equations of motion for the system.

MD simulations can provide insights into the dynamic behavior of this compound that are not accessible from static quantum calculations. For instance, simulations could model:

Solvation and Diffusion: The behavior of the molecule in various solvents (e.g., water, ethanol) could be studied to understand how it interacts with solvent molecules via its polar hydroxyl group and nonpolar trimethylsilyl end. Properties like the self-diffusion coefficient could be calculated. rsc.orgsemanticscholar.org

Conformational Dynamics: MD can explore the different conformations the molecule adopts at a given temperature by tracking the rotation around its single bonds over time, providing a dynamic picture of its flexibility.

Interfacial Behavior: If used as a surface modification agent or surfactant, MD simulations could model its arrangement and interaction at an interface (e.g., water-air or water-solid), revealing information about surface tension and molecular orientation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property in a quantitative manner. wikipedia.orgfiveable.menih.govslideshare.net A typical QSAR model takes the form:

Activity = f(molecular descriptors)

For a QSAR study to be applicable to this compound, a dataset of structurally similar compounds with measured biological or physicochemical data (e.g., toxicity, antimicrobial activity, partition coefficient) would be necessary. Molecular descriptors for each compound, including this compound, would be calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometric descriptors: Related to the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

To date, specific QSAR studies focusing on a series of compounds directly analogous to this compound for a particular endpoint are not prominent in the literature. However, should such data become available, QSAR could be a valuable tool for predicting the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Investigation of Steric and Electronic Effects of the Trimethylsilyl Group

Steric Effects: The TMS group is characterized by its large molecular volume and is significantly bulkier than its carbon analogue, the tert-butyl group. researchgate.net This steric hindrance arises from the three methyl groups attached to the silicon atom. study.com This bulk can:

Influence the reactivity of the nearby hydroxyl group by sterically hindering the approach of reagents. gelest.com

Dictate the preferred conformations of the molecule, as rotations that bring the TMS group into close proximity with other parts of the molecule will be energetically unfavorable.

Affect intermolecular packing in the solid or liquid state, influencing properties like boiling point and density.

Electronic Effects: The electronic influence of the TMS group is multifaceted and distinct from alkyl groups.

Inductive Effect: Silicon is less electronegative than carbon (Pauling scale: Si ≈ 1.90, C ≈ 2.55). caltech.edu This difference leads to the Si-C bond being polarized with a partial positive charge on the silicon and a partial negative charge on the carbon. Consequently, the TMS group acts as an electron-donating group through the sigma bond framework (a positive inductive effect, +I). u-tokyo.ac.jpyoutube.comyoutube.com This effect is transmitted along the propyl chain, slightly increasing the electron density at the oxygen atom of the hydroxyl group.

These combined steric and electronic effects make the TMS group a unique functional component, distinguishing this compound from simple alkanols and influencing its application in chemical synthesis. sigmaaldrich.com